molecular formula C13H10N2O5S2 B346578 9-Oxo-9H-fluorene-2,7-disulfonamide

9-Oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B346578
M. Wt: 338.4g/mol
InChI Key: KRSJCRDNAPQBPL-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-2,7-disulfonamide is a fluorene-based compound characterized by sulfonamide groups at positions 2 and 7 and a ketone group at position 8. Key attributes of the parent compound include:

  • Molecular framework: A rigid fluorene backbone with electron-withdrawing sulfonamide groups.
  • Modifiability: Substituents on the sulfonamide nitrogens or fluorene backbone can drastically alter physicochemical and biological properties.

Properties

Molecular Formula

C13H10N2O5S2

Molecular Weight

338.4g/mol

IUPAC Name

9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C13H10N2O5S2/c14-21(17,18)7-1-3-9-10-4-2-8(22(15,19)20)6-12(10)13(16)11(9)5-7/h1-6H,(H2,14,17,18)(H2,15,19,20)

InChI Key

KRSJCRDNAPQBPL-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)C3=C2C=CC(=C3)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)C(=O)C3=C2C=CC(=C3)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide (FIN56)

  • Structure: Cyclohexyl groups on sulfonamide nitrogens and a hydroxyimino substituent at position 9 .
  • Molecular weight : 517.66 g/mol (C25H31N3O5S2) .
  • Key applications :
    • Ferroptosis inducer via GPX4 degradation and lipid ROS generation .
    • Investigated in cancer therapy for its tumor-suppressive effects .
  • Mechanistic distinction: The hydroxyimino group is critical for GPX4 interaction, unlike the ketone in the parent compound .
  • Lipophilicity : Cyclohexyl groups enhance membrane permeability, improving bioavailability .

N,N′-Bis(2,5-dimethylphenyl)-9-oxo-9H-fluorene-2,7-disulfonamide (CAS 5550-91-4)

  • Structure : 2,5-Dimethylphenyl substituents on sulfonamide nitrogens .
  • Molecular weight : 546.66 g/mol (C29H26N2O5S2) .
  • Key applications :
    • Electrochemical materials (e.g., electrocatalysis, microporous carbon layers) .
    • Utilized in high-entropy ceramics and traditional medicine analysis .
  • Steric and electronic effects : Methyl groups enhance π-stacking in materials, while the ketone maintains redox activity .

N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide

  • Structure : Decyl chains on sulfonamide nitrogens and a phenylhydrazone group at position 9 .
  • Molecular weight : 709.02 g/mol (C39H56N4O4S2) .
  • Key features: Enhanced solubility in organic solvents due to long alkyl chains.

Dipotassium 9-Oxo-9H-fluorene-2,7-disulfonate

  • Structure : Ionic disulfonate salt .
  • Key applications :
    • Likely used in aqueous systems (e.g., electrolytes, dyes) due to high water solubility.
    • Contrasts with sulfonamide derivatives, which are more lipophilic .

9-Dicyanomethylene-4,5-dinitrofluorene-2,7-disulfonamide

  • Structure: Nitro and dicyanomethylene groups induce steric strain, twisting the fluorene backbone .
  • Key features: Strong electron-withdrawing groups enhance charge-transfer properties. Potential applications in organic electronics or as a redox-active material .

Mechanistic and Structural Insights

  • Role of substituents: Electron-withdrawing groups (e.g., nitro, cyano) enhance redox activity and charge transfer . Bulky alkyl/aryl groups (e.g., cyclohexyl, decyl) improve lipophilicity and target engagement in biological systems .
  • Biological vs. material applications :
    • Ferroptosis inducers (e.g., FIN56) require specific substituents for GPX4 interaction .
    • Materials science applications prioritize π-conjugation and solubility .

Preparation Methods

Chlorosulfonation of 9-Fluorenone

9-Fluorenone undergoes chlorosulfonation using chlorosulfonic acid (ClSO₃H). Initial attempts with stoichiometric equivalents (2 eq. ClSO₃H, 24 hours at room temperature) yielded only the monosulfonated derivative. Optimization revealed that 12 equivalents of ClSO₃H at 130–150°C for 5 days were required to achieve disubstitution. Elevated temperatures (>150°C) led to decomposition, necessitating strict thermal control.

Table 1: Optimization of Chlorosulfonation Conditions

ParameterInitial ConditionsOptimized Conditions
ClSO₃H Equivalents2 eq.12 eq.
TemperatureRoom temperature130–150°C
Reaction Time24 hours5 days
Yield<10% (monosulfonated)65–70% (disulfonated)

The crude product precipitates as a yellow solid upon ice quenching, with purification omitted due to intermediate instability.

Formation of 9-Oxo-9H-fluorene-2,7-disulfonamide

The dichloride intermediate reacts with primary or secondary amines to form sulfonamide derivatives. For the target compound, two equivalents of ammonia or amine are required.

General Reaction Protocol

  • Reagents :

    • 9-Oxo-9H-fluorene-2,7-disulfonyl dichloride (1 eq.)

    • Amine (2 eq., e.g., benzylamine for N²,N⁷-dibenzyl derivatives)

    • Triethylamine (4 eq., base)

    • Anhydrous dichloromethane (solvent)

  • Procedure :

    • The amine and triethylamine are dissolved in dichloromethane at 0°C under argon .

    • The dichloride intermediate is added gradually, followed by stirring at room temperature for 24 hours .

    • The mixture is washed with water, and the organic layer is dried (MgSO₄), filtered, and concentrated.

    • Purification via flash chromatography (ethyl acetate/hexane or methanol/dichloromethane) yields the product.

Table 2: Representative Sulfonamide Synthesis Data

AmineYield (%)Purity (HPLC)
Benzylamine78>95%
Ammonia (aqueous)6592%
Cyclohexylamine7094%

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), with sulfonamide NH signals near δ 5.5 ppm.

  • X-ray Crystallography : Resolves torsional angles of the fluorene backbone, confirming substitution patterns.

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 377.22).

Purity Assessment

  • HPLC : Utilized with C18 columns (acetonitrile/water gradient), achieving >95% purity for most derivatives.

  • Melting Point Analysis : Consistent with literature values (e.g., 210–212°C for N²,N⁷-dibenzyl variant).

Challenges and Mitigation Strategies

Incomplete Sulfonation

Early methods produced monosulfonated byproducts due to insufficient ClSO₃H equivalents. Increasing reagent stoichiometry and reaction time addressed this.

Intermediate Instability

The dichloride intermediate degrades upon exposure to moisture. Immediate use in subsequent steps without purification minimizes decomposition.

Side Reactions

Competitive hydrolysis of sulfonyl chloride groups occurs in aqueous conditions. Anhydrous solvents and inert atmospheres suppress this.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow reactors enhances heat transfer and reduces reaction times, critical for exothermic chlorosulfonation.

Waste Management

Neutralization of excess ClSO₃H requires careful handling to avoid corrosive byproducts. Alkaline scrubbing systems are recommended.

Applications in Medicinal Chemistry

The optimized synthesis supports large-scale production of this compound derivatives for drug discovery. For example, N²,N⁷-dibenzyl analogs exhibit nanomolar IC₅₀ values against TOPK, a therapeutic target in oncology .

Q & A

Q. What synthetic strategies are employed for the preparation of 9-Oxo-9H-fluorene-2,7-disulfonamide?

The synthesis of sulfonamide-functionalized fluorene derivatives typically involves multi-step reactions. Key considerations include:

  • Reagent selection : Use of sulfonating agents (e.g., chlorosulfonic acid) to introduce sulfonamide groups at positions 2 and 7 of the fluorene backbone.
  • Reaction optimization : Temperature control (e.g., 0–5°C for exothermic sulfonation steps) and solvent choice (polar aprotic solvents like DMF or DMSO) to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate high-purity products, with HPLC validation (C18 columns, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Structural confirmation :
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to resolve aromatic proton environments and confirm sulfonamide substitution patterns.
  • X-ray crystallography for absolute stereochemical determination, particularly if chiral centers are present .
    • Purity assessment : GC-MS or HPLC-MS to detect impurities (<1% threshold for biological assays) .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonating agents or solvents.
  • Waste disposal : Neutralize acidic byproducts (e.g., from sulfonation) before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Dose-response studies : Identify concentration-dependent effects (IC₅₀/EC₅₀) to rule out non-specific toxicity .
  • Purity validation : Use HPLC-DAD to confirm compound integrity, as impurities (e.g., unreacted sulfonyl chlorides) may skew bioactivity results .

Q. What experimental design considerations are critical for studying sulfonamide group reactivity?

  • pH-dependent reactivity : Perform reactions in buffered solutions (e.g., borate buffer pH 8.0) to stabilize intermediates and avoid hydrolysis .
  • Electrophile compatibility : Test sulfonamide nucleophilicity with alkyl halides or acyl chlorides under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Kinetic monitoring : Use in-situ FTIR or UV-Vis spectroscopy to track reaction progress and optimize quenching times .

Q. How can computational methods aid in predicting the interaction of this compound with biological targets?

  • Molecular docking : Employ software like AutoDock Vina to model binding affinities with enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or charge-transfer interactions .

Data Contradiction Analysis

Q. How should conflicting toxicity profiles for fluorene derivatives be addressed?

  • Tiered testing : Conduct acute toxicity assays (OECD 423) followed by Ames tests for mutagenicity.
  • Comparative analysis : Cross-reference safety data from structurally analogous compounds (e.g., 9-Oxo-2-fluorenecarboxylic acid, CAS 784-50-9) while noting substituent-specific hazards .

Methodological Tables

Technique Application Key Parameters
HPLC-DADPurity validationC18 column, 0.1% TFA in H₂O/MeOH gradient
X-ray crystallographyAbsolute configuration determinationCryogenic (123 K) data collection
GC-MSTrace impurity detectionEI ionization, m/z 224.21 (parent ion)

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